molecular formula C15H18O3 B1613222 cis-2-(4-Ethylbenzoyl)cyclopentane-1-carboxylic acid CAS No. 733740-12-0

cis-2-(4-Ethylbenzoyl)cyclopentane-1-carboxylic acid

Cat. No.: B1613222
CAS No.: 733740-12-0
M. Wt: 246.30 g/mol
InChI Key: HGHVZZVSKMIYNN-OLZOCXBDSA-N
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Description

cis-2-(4-Ethylbenzoyl)cyclopentane-1-carboxylic acid: is a chiral compound with the molecular formula C15H18O3 It is characterized by the presence of a cyclopentane ring substituted with a 4-ethylbenzoyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-2-(4-Ethylbenzoyl)cyclopentane-1-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with cyclopentanone and 4-ethylbenzoyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and advanced purification techniques are employed to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: cis-2-(4-Ethylbenzoyl)cyclopentane-1-carboxylic acid can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: It can participate in substitution reactions where the benzoyl or carboxylic acid groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles are employed under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cyclopentane derivatives.

Scientific Research Applications

cis-2-(4-Ethylbenzoyl)cyclopentane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of cis-2-(4-Ethylbenzoyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • cis-2-(4-Methylbenzoyl)cyclopentane-1-carboxylic acid
  • cis-2-(4-Propylbenzoyl)cyclopentane-1-carboxylic acid
  • cis-2-(4-Butylbenzoyl)cyclopentane-1-carboxylic acid

Comparison:

  • Structural Differences: The primary difference lies in the substituent on the benzoyl group (ethyl, methyl, propyl, butyl).
  • Chemical Properties: These structural variations can lead to differences in chemical reactivity, solubility, and stability.
  • Applications: While all these compounds may have similar applications, the specific properties of each compound can make them more suitable for certain applications over others.

Properties

CAS No.

733740-12-0

Molecular Formula

C15H18O3

Molecular Weight

246.30 g/mol

IUPAC Name

(1S,2R)-2-(4-ethylbenzoyl)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C15H18O3/c1-2-10-6-8-11(9-7-10)14(16)12-4-3-5-13(12)15(17)18/h6-9,12-13H,2-5H2,1H3,(H,17,18)/t12-,13+/m1/s1

InChI Key

HGHVZZVSKMIYNN-OLZOCXBDSA-N

SMILES

CCC1=CC=C(C=C1)C(=O)C2CCCC2C(=O)O

Isomeric SMILES

CCC1=CC=C(C=C1)C(=O)[C@@H]2CCC[C@@H]2C(=O)O

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2CCCC2C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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